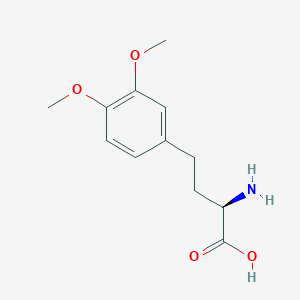

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h4,6-7,9H,3,5,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVZUKOQBAHLPB-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245865 | |

| Record name | (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089276-12-9 | |

| Record name | (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089276-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Enantioselective Synthesis of 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid

Development of Chiral Catalysis for Stereocontrolled Formation

The development of chiral catalysts has revolutionized the ability to control the three-dimensional arrangement of atoms during a chemical reaction. These methods offer powerful tools for the synthesis of single-enantiomer compounds like (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid from achiral or racemic precursors.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a premier method for the enantioselective synthesis of α-amino acids. This technique typically involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are among the most successful catalysts for this transformation.

For the synthesis of this compound, a suitable precursor would be (Z)-2-acetamido-4-(3,4-dimethoxyphenyl)but-2-enoic acid. The hydrogenation of this substrate in the presence of a chiral rhodium catalyst, such as one derived from the DuPhos family of ligands, can afford the desired product with high enantiomeric excess (ee). The choice of the ligand's chirality dictates the stereochemical outcome of the product. For instance, a catalyst prepared with a (R,R)-configured ligand would typically yield the (R)-enantiomer of the amino acid.

The general reaction is depicted below:

(Z)-2-acetamido-4-(3,4-dimethoxyphenyl)but-2-enoic acid + H₂ --(Chiral Rh Catalyst)--> N-acetyl-(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Subsequent deacetylation yields the final product. The efficiency of such processes is often high, with excellent yields and enantioselectivities.

| Catalyst | Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | (S,S)-Et-DuPhos | (Z)-2-acetamido-4-phenylbut-2-enoic acid | (S)-enantiomer | >95% |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | (R,R)-Ts-DPEN | Various imines | (S)-tetrahydroisoquinolines | 93-94% |

This table presents representative data for similar transformations, illustrating the potential of the methodology.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A common approach for the synthesis of α-amino acids involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a chiral oxazolidinone, such as one of Evans' auxiliaries, can be acylated with a glycine moiety. Deprotonation of this N-glycinyl oxazolidinone generates a chiral enolate. Subsequent alkylation with a suitable electrophile, in this case, 1-(2-haloethyl)-3,4-dimethoxybenzene, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary.

The diastereomeric product can then be purified, and subsequent cleavage of the chiral auxiliary, typically via hydrolysis, affords the desired this compound in high enantiopurity. The stereochemistry of the final product is determined by the choice of the chiral auxiliary and the reaction conditions.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Product Configuration |

| (4R,5S)-4-methyl-5-phenyloxazolidinone | Benzyl bromide | >95:5 | (R)-amino acid |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Various aldehydes | up to 99:1 | Chiral amines |

This table provides illustrative data for the application of chiral auxiliaries in asymmetric synthesis.

Organocatalytic Transformations

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. For the synthesis of chiral amino acids, organocatalytic methods such as asymmetric Michael additions can be employed.

A potential strategy for the synthesis of this compound involves the conjugate addition of a nucleophile to a suitable electrophile bearing the 3,4-dimethoxyphenyl moiety. For example, a chiral phase-transfer catalyst could be used for the asymmetric alkylation of a glycine Schiff base with 1-(2-bromoethyl)-3,4-dimethoxybenzene. The chiral catalyst would create a chiral environment, leading to the preferential formation of one enantiomer.

Alternatively, an organocatalytic asymmetric Mannich reaction between a glycine derivative, 3,4-dimethoxyphenylethanal, and a suitable amine, catalyzed by a chiral Brønsted acid or base, could construct the carbon-nitrogen and carbon-carbon bonds with high stereocontrol. The success of these methods hinges on the design of the organocatalyst to effectively control the stereochemical outcome.

Biocatalytic Pathways for High Enantiopurity Production

Biocatalysis utilizes natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations. These methods are often characterized by high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility, making them attractive for the synthesis of enantiomerically pure compounds.

Enzyme-Mediated Synthesis (e.g., Transaminases, Amidases)

Enzymes are highly efficient and selective catalysts. Transaminases (also known as aminotransferases) are particularly well-suited for the synthesis of chiral amines and amino acids. They catalyze the transfer of an amino group from a donor molecule (such as an amino acid) to a keto acid acceptor.

The synthesis of this compound can be achieved with high enantiopurity through the asymmetric amination of the corresponding α-keto acid, 4-(3,4-dimethoxyphenyl)-2-oxobutanoic acid. By selecting a transaminase that exhibits D-stereoselectivity, the (2R)-enantiomer can be produced with excellent enantiomeric excess. Recent studies have demonstrated the successful synthesis of the closely related L-3,4-dimethoxyphenylalanine from 3,4-dimethoxy phenylpyruvate using an engineered aspartate aminotransferase from Escherichia coli, achieving high conversion and enantioselectivity researchgate.net. A similar approach using a D-selective transaminase would be a highly effective route to the target compound.

| Enzyme Type | Substrate | Amino Donor | Product | Conversion | Enantiomeric Excess (ee) |

| Aspartate Aminotransferase (engineered) | 3,4-dimethoxy phenylpyruvate | L-Aspartate | L-3,4-dimethoxyphenylalanine | 95.4% | >99% |

This table is based on data for the synthesis of a closely related L-amino acid, demonstrating the potential of the enzymatic approach for the corresponding D-amino acid.

Amidases can also be employed in a kinetic resolution approach. A racemic mixture of N-acetyl-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid could be treated with an enantioselective amidase. The enzyme would selectively hydrolyze the N-acetyl group of one enantiomer (e.g., the (S)-enantiomer), leaving the desired N-acetyl-(2R)-enantiomer unreacted. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated.

Whole-Cell Biotransformations

Instead of using isolated enzymes, it is often more cost-effective and practical to use whole microbial cells as biocatalysts. Whole-cell biotransformations offer the advantage of in-situ cofactor regeneration and can protect the enzyme from the reaction environment, often leading to enhanced stability.

For the production of this compound, a microorganism that overexpresses a suitable D-selective transaminase or another relevant enzyme could be utilized. The whole cells would be incubated with the precursor, 4-(3,4-dimethoxyphenyl)-2-oxobutanoic acid, and an inexpensive amino donor like isopropylamine. The microbial metabolism would then carry out the desired transformation.

This approach simplifies the process by eliminating the need for enzyme purification and the external addition of expensive cofactors. The selection or genetic engineering of a robust microbial strain with high catalytic activity and tolerance to substrate and product concentrations is key to the success of this methodology.

| Biocatalyst | Substrate | Transformation | Key Advantage |

| E. coli expressing a D-transaminase | 4-(3,4-dimethoxyphenyl)-2-oxobutanoic acid | Reductive amination | In-situ cofactor regeneration, no enzyme purification needed |

| Yeast strains | Various ketones | Asymmetric reduction | Readily available, well-characterized |

This table provides a conceptual overview of potential whole-cell biotransformation strategies.

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a widely utilized strategy for the separation of enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. In an ideal kinetic resolution, one enantiomer is completely consumed while the other remains unreacted. Dynamic kinetic resolution (DKR) represents an advancement of this concept, where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. This technique involves the reaction of the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net

In the context of resolving 2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, a racemic mixture of the amino acid would be treated with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives) or a chiral amine. The choice of resolving agent and solvent system is critical and often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts.

The general process involves dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent, followed by controlled cooling or evaporation to induce crystallization of the less soluble diastereomeric salt. This salt is then isolated by filtration. The enantiomerically pure amino acid is subsequently liberated from the diastereomeric salt by treatment with an acid or base to neutralize the resolving agent, which can often be recovered and recycled. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

While effective, the success of this method is highly dependent on the crystallization behavior of the diastereomeric salts, and extensive optimization of conditions is often necessary.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. Enzymes, as chiral catalysts, can exhibit exquisite enantioselectivity, often catalyzing the transformation of only one enantiomer in a racemic mixture. For the resolution of amino acids, hydrolases such as lipases and acylases are commonly employed. harvard.edu

A common approach involves the enzymatic hydrolysis of a racemic N-acyl amino acid derivative. In this scenario, the racemic 2-amino-4-(3,4-dimethoxyphenyl)butanoic acid would first be converted to its N-acetyl or other suitable N-acyl derivative. This racemic N-acyl derivative is then subjected to enzymatic hydrolysis. An L-aminoacylase, for instance, would selectively hydrolyze the N-acyl-(S)-amino acid to the free (S)-amino acid, leaving the N-acyl-(R)-amino acid unreacted.

The separation of the resulting free (S)-amino acid from the unreacted N-acyl-(R)-amino acid is typically straightforward due to their different solubility properties. The desired (R)-amino acid can then be obtained by chemical hydrolysis of the recovered N-acyl-(R)-amino acid. The enantiomeric excess (e.e.) of the product is dependent on the enantioselectivity of the enzyme.

Dynamic kinetic resolution can also be implemented in enzymatic systems. This often involves the combination of an enantioselective enzyme with a racemization catalyst that can interconvert the enantiomers of the starting material. For N-acyl amino acids, this can be achieved under conditions that promote racemization of the unreacted enantiomer, thereby allowing for a theoretical yield of 100% for the desired product. scite.ai

Below is a hypothetical data table illustrating the potential outcomes of an enzymatic kinetic resolution of N-acetyl-DL-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid.

| Enzyme | Substrate Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |

| Lipase A | 48 | >99 (R) | 96 (S) |

| Acylase B | 50 | 98 (S) | >99 (R) |

| Lipase C | 52 | 95 (R) | 98 (S) |

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are fundamental to the development of sustainable and environmentally responsible chemical processes. acs.orgnih.gov Atom economy, a key metric in green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A high atom economy indicates that a process generates minimal waste.

When designing a synthetic route for this compound, applying these principles is crucial. For instance, resolution techniques inherently have a maximum atom economy of 50% for the desired enantiomer in a classical kinetic resolution, as the other enantiomer is an undesired byproduct unless it can be racemized and recycled. Dynamic kinetic resolution, in contrast, can theoretically achieve 100% atom economy for the desired product.

Other green chemistry considerations in the synthesis of this compound include:

Solvent Selection: Utilizing greener solvents, such as water or ethanol, or minimizing solvent usage altogether. tandfonline.com

Catalysis: Employing catalytic methods, including biocatalysis, over stoichiometric reagents to reduce waste. ctfassets.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more cost-effective and safer manufacturing processes. researchgate.net A comparative analysis of different synthetic routes based on green chemistry metrics, such as the Process Mass Intensity (PMI), can guide the selection of the most sustainable approach.

The following table provides a hypothetical comparison of two synthetic routes to this compound based on green chemistry metrics.

| Metric | Route A (Classical Resolution) | Route B (Dynamic Kinetic Resolution) |

| Atom Economy (%) | < 50 | ~100 |

| Process Mass Intensity (PMI) | High | Moderate |

| Solvent Usage | High (multiple extractions) | Moderate |

| Use of Hazardous Reagents | Moderate | Low (biocatalytic) |

| Overall Sustainability | Moderate | High |

By prioritizing atom economy and adhering to the principles of green chemistry, the synthesis of this compound can be designed to be not only efficient in producing the desired enantiomer but also environmentally sustainable.

Systematic Chemical Derivatization and Analog Development of 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid

N-Acylation and N-Alkylation Studies

The primary amino group of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is a key target for modification through N-acylation and N-alkylation. These reactions introduce a wide range of substituents that can alter the compound's hydrogen bonding capacity, polarity, and steric profile.

N-Acylation: This is typically achieved by reacting the amino acid with an acylating agent such as an acid chloride, acid anhydride, or an activated ester in the presence of a base. The reaction is generally high-yielding and allows for the introduction of diverse acyl groups. For instance, acylation with fatty acids can increase lipophilicity, potentially enhancing membrane permeability. The use of enzymatic catalysts, such as aminoacylases, offers a green chemistry approach to achieve selective N-acylation under mild, aqueous conditions. nih.gov Research on other amino acids has shown that varying the length and nature of the acyl chain can significantly impact the biological properties of the resulting N-acyl amino acids. longlabstanford.org

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Resulting N-Acyl Derivative |

| Acetyl Chloride | Triethylamine | Dichloromethane | (2R)-2-acetamido-4-(3,4-dimethoxyphenyl)butanoic acid |

| Lauric Acid/EDC, HOBt | DIPEA | DMF | (2R)-2-(lauroylamino)-4-(3,4-dimethoxyphenyl)butanoic acid |

| Benzoyl Anhydride | Sodium Bicarbonate | Water/THF | (2R)-2-benzamido-4-(3,4-dimethoxyphenyl)butanoic acid |

N-Alkylation: The introduction of alkyl groups to the amine is another common strategy. Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a standard method for mono- or di-alkylation. N-methylation, in particular, is a frequent modification in peptide and peptidomimetic design as it can improve metabolic stability by protecting against enzymatic degradation and enhance cell permeability.

Carboxylic Acid Functionalization: Ester and Amide Formation

The carboxylic acid group provides a handle for derivatization into esters and amides, which can act as prodrugs or alter the interaction of the molecule with biological targets.

Ester Formation: Esterification is commonly performed under acidic conditions with an alcohol (e.g., Fischer-Speier esterification) or by reaction with an alkyl halide under basic conditions. Methyl, ethyl, and tert-butyl esters are frequently prepared to increase lipophilicity and mask the negative charge of the carboxylate, which can improve oral bioavailability. These ester groups can be designed to be cleaved by endogenous esterases, releasing the active carboxylic acid in vivo.

Amide Formation: Amide synthesis involves the activation of the carboxylic acid, typically with a coupling reagent, followed by reaction with a primary or secondary amine. luxembourg-bio.com A vast array of amines can be utilized, leading to a diverse library of amide derivatives. This functionalization is fundamental in medicinal chemistry for creating compounds with improved stability and altered pharmacological profiles. nih.govrsc.orgnih.gov

Table 2: Representative Carboxylic Acid Functionalization

| Reagent(s) | Reaction Type | Product |

| Methanol, H₂SO₄ (cat.) | Esterification | Methyl (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoate |

| Benzylamine, HATU, DIPEA | Amide Formation | (2R)-2-amino-N-benzyl-4-(3,4-dimethoxyphenyl)butanamide |

| Morpholine, EDC, HOBt | Amide Formation | (2R)-4-(3,4-dimethoxyphenyl)-2-(morpholine-4-carboxamido)butanoic acid derivative |

Modifications of the (3,4-dimethoxyphenyl)butyl Side Chain

The side chain offers extensive possibilities for modification, including changes to the aromatic ring and alterations to the butyl linker.

The 3,4-dimethoxy substitution pattern on the phenyl ring is a key feature that can be altered to probe interactions with biological targets.

Substitution Modification: The methoxy (B1213986) groups can be demethylated to yield hydroxyl groups, as seen in the related compound DOPA, which alters polarity and hydrogen bonding potential. medjrf.com Alternatively, other alkyl or electron-withdrawing/donating groups can be introduced at various positions on the ring to modulate electronic properties and steric bulk.

Isosteric Replacement: The entire phenyl ring can be replaced with other aromatic systems, such as pyridine, thiophene, or naphthalene, to explore different spatial arrangements and electronic distributions.

The length and structure of the butyl chain connecting the phenyl ring to the α-carbon can be systematically varied.

Chain Homologation/Shortening: Synthesizing analogs with propyl (nor-) or pentyl (homo-) chains allows for an investigation into the optimal distance between the aromatic ring and the amino acid core.

Branching: Introducing methyl or other small alkyl groups on the butyl chain can restrict conformational flexibility and provide insights into the required spatial orientation of the side chain for biological activity.

Synthesis of Conformationally Restricted Analogues

To reduce the conformational flexibility of the molecule and lock it into a specific bioactive conformation, constrained analogs can be synthesized. lifechemicals.com This strategy can lead to increased potency and selectivity. Methods to achieve this include:

Cyclization: Incorporating the side chain into a ring system. For example, creating a tetrahydroisoquinoline or an aminotetralin core by cyclizing the side chain onto the α-amino group or the aromatic ring.

Introduction of Rigid Linkers: Replacing parts of the flexible butyl chain with more rigid units, such as double or triple bonds.

Preparation of Peptide and Peptidomimetic Conjugates

Incorporating this compound into peptide sequences is a powerful strategy to create novel peptides with unique properties. nih.govaltabioscience.com As an unnatural amino acid, its presence can confer resistance to proteolytic degradation.

Peptide Synthesis: Using standard solid-phase or solution-phase peptide synthesis protocols, the amino acid can be coupled to other natural or unnatural amino acids. mdpi.com Its unique side chain can influence the secondary structure of the resulting peptide and provide a specific interaction motif.

Peptidomimetics: The amino acid can also be used as a scaffold to build peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as better stability and oral bioavailability. nih.gov

Mechanistic Biological and Biochemical Investigations of 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid Analogues

In Vitro Receptor Binding and Ligand-Target Interaction Profiling

Direct in vitro receptor binding and ligand-target interaction data for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid are not extensively documented. However, research on analogous aryl-substituted phenylalanine derivatives provides a framework for understanding potential receptor interactions. For instance, a series of aryl-substituted phenylalanines have been evaluated for their binding affinity at ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. In these studies, specific enantiomers of biphenyl (B1667301) and dichlorophenyl-substituted phenylalanines were identified as antagonists at GluA2 receptors, with binding affinities in the low micromolar range. This suggests that the stereochemistry and the nature of the aromatic substitution are critical determinants of receptor interaction and functional activity.

Furthermore, studies on conformationally restricted phenylalanine analogues have demonstrated that modifications to the phenyl ring and the amino acid backbone can confer high selectivity for specific receptor subtypes, such as the μ-opioid receptor. The introduction of cyclic constraints on the phenylalanine side chain in a peptide analogue resulted in a potent and highly selective μ-opioid receptor agonist. This highlights the importance of the spatial arrangement of the aromatic ring in relation to the amino acid core for receptor binding and selectivity. Given that L-phenylalanine itself has been shown to activate certain orphan G protein-coupled receptors, it is plausible that this compound and its analogues could interact with a range of receptor targets, with their specific binding profiles being dependent on their unique structural features.

Table 1: In Vitro Receptor Binding of Phenylalanine Analogues

| Compound/Analogue Class | Receptor Target | Observed Effect | Binding Affinity (Kb/EC50) |

|---|---|---|---|

| (S)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid | GluA2 (AMPA Receptor) | Antagonist | 1.80 µM |

| (R)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid | GluA2 (AMPA Receptor) | Antagonist | 3.90 µM |

| H-Tyr-D-Orn-Aic-Glu-NH2 (Aic is a cyclic phenylalanine analogue) | μ-opioid receptor | Agonist | High preference over δ receptors |

| L-Phenylalanine | Orphan G Protein-Coupled Receptors (e.g., GPR12, GPR26) | Activation | Not specified |

Enzyme Inhibition and Activation Assays

This compound is suggested to have potential as an enzyme modulator, possibly acting as either an inhibitor or an activator in various biochemical pathways. While specific enzyme inhibition or activation data for this compound are scarce, studies on structurally related amino acid analogues have demonstrated significant interactions with enzymes.

For example, a novel structural analogue of kynurenine, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, was found to be a potent inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway, with a Ki of 100 nM for both rat and human enzymes. nih.gov This indicates that butanoic acid derivatives with aromatic side chains can be effective enzyme inhibitors. Additionally, a threonine analogue, (2R,3S)-3-amino-4-mercapto-2-butanol, when incorporated into a tetrapeptide, was shown to covalently inhibit Sortase enzymes by forming a disulfide bond with the catalytic cysteine residue. googleapis.com

These findings with analogous compounds suggest that this compound, with its amino acid backbone and substituted phenyl ring, has the structural requisites to interact with the active or allosteric sites of various enzymes, potentially leading to their inhibition or activation. The 3,4-dimethoxy substitution on the phenyl ring could play a significant role in defining the specificity and potency of such interactions.

Cellular Uptake and Intracellular Distribution in Research Models

The cellular uptake of this compound is likely to be mediated by amino acid transport systems, given its structural similarity to natural amino acids like phenylalanine. Research on other phenylalanine analogues supports this hypothesis. For instance, p-borono-phenylalanine (BPA), an amino acid analogue used in boron neutron capture therapy, is transported into cells primarily via the L-type amino acid transporter (LAT). nih.gov

Further studies on halogenated phenylalanine derivatives have explored their selectivity for different LAT isoforms, such as LAT1 and LAT2. These studies have shown that the position of substituents on the phenyl ring significantly influences the affinity and selectivity for these transporters. evitachem.com This suggests that the 3,4-dimethoxy substitution pattern on the phenyl ring of this compound would be a key determinant of its transport kinetics and specificity for different amino acid transporters.

Once inside the cell, the intracellular distribution would depend on its metabolic fate and its affinity for intracellular targets. Without specific data, it is difficult to predict its precise localization. However, based on its amino acid structure, it could potentially be a substrate for various metabolic enzymes or could interact with intracellular proteins.

Molecular and Cellular Mechanism of Action Studies in Model Systems

The precise molecular and cellular mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure, a hypothetical mechanism involves its interaction with specific molecular targets where it may function as an enzyme inhibitor or activator. The dimethoxy groups on the phenyl ring and the amino acid backbone are thought to be crucial for its binding affinity and specificity.

Studies on compounds with a 3,4-dimethoxyphenyl group provide some clues into potential mechanisms. For example, the enzymatic degradation of 1-(3',4'-dimethoxyphenyl)propene by lignin (B12514952) peroxidase to form 3,4-dimethoxybenzaldehyde (B141060) involves a series of radical-mediated reactions. europa.eunih.govresearchgate.net While this is a catabolic process, it highlights the reactivity of the dimethoxyphenyl moiety in a biological context.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not available, general principles can be drawn from research on related classes of compounds. For amino acid analogues, the stereochemistry at the alpha-carbon is a critical determinant of biological activity. The (R)-configuration of the subject compound distinguishes it from the naturally occurring (S)-amino acids and can lead to different interactions with chiral biological targets like receptors and enzymes.

For compounds with a 3,4,5-trimethoxycinnamic acid core, which is structurally related to the 3,4-dimethoxyphenyl group of the subject compound, SAR studies have shown that different ester and amide derivatives exhibit varying affinities for serotonergic receptors, and these affinities correlate with their in vivo effects. rsc.org This demonstrates that even small modifications to the functional groups attached to the aromatic ring system can have a profound impact on biological activity.

Advanced Analytical and Spectroscopic Characterization of 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the butanoic acid backbone. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure. For instance, the protons on the aliphatic chain would show specific splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. docbrown.info

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons fall into predictable ranges, confirming the presence of these functional groups. docbrown.infomdpi.com The effect of the electronegative oxygen and nitrogen atoms causes a downfield shift for adjacent carbons. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7-6.9 | Multiplet | 3H |

| OCH₃ | 3.8-3.9 | Singlet | 6H |

| α-CH | 3.5-3.7 | Multiplet | 1H |

| β-CH₂ | 1.9-2.2 | Multiplet | 2H |

| γ-CH₂ | 2.5-2.7 | Multiplet | 2H |

| NH₂ | Variable | Broad Singlet | 2H |

| COOH | >10 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 175-185 |

| Aromatic C-O | 147-150 |

| Aromatic C-C | 130-135 |

| Aromatic C-H | 111-122 |

| OCH₃ | 55-56 |

| α-C | 52-58 |

| β-C | 30-35 |

| γ-C | 30-35 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to determine the accurate molecular weight. ESI-MS typically yields the protonated molecule [M+H]⁺. mdpi.comsemanticscholar.org

Harder ionization techniques, such as Electron Ionization (EI), cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key fragmentation pathways for α-amino acids often involve the loss of the carboxyl group (as COOH or CO₂), and cleavage of the Cα-Cβ bond. osti.gov For the target molecule, characteristic fragments would also arise from the cleavage of the dimethoxyphenyl moiety. libretexts.orgdocbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound Molecular Weight: 239.27 g/mol

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 240.12 | Protonated molecular ion (ESI) |

| [M]⁺ | 239 | Molecular ion (EI) |

| [M-COOH]⁺ | 194 | Loss of the carboxyl group |

| [C₉H₁₂O₂]⁺ | 152 | Ion from cleavage at the β-carbon, representing the 3,4-dimethoxyphenylethyl fragment |

| [C₈H₉O₂]⁺ | 137 | Ion from cleavage at the γ-carbon, representing the 3,4-dimethoxybenzyl fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display distinct absorption bands confirming its key structural features. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, overlapping with N-H stretching of the amino group. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The N-H bending vibration typically appears around 1500-1640 cm⁻¹. Furthermore, C-O stretching from the methoxy groups and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ region, while aromatic C-H and C=C stretching vibrations would appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively. mdpi.comyoutube.com

Raman spectroscopy offers complementary information and is particularly useful for symmetric, non-polar bonds. The aromatic ring vibrations would give strong signals in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3100-3500 (overlaps with O-H) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| N-H (Amine) | Bending | 1500-1640 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether & Acid) | Stretching | 1000-1300 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration (the R configuration at the chiral center). mdpi.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and torsion angles. This provides an exact picture of the molecule's conformation in the solid state. The crystal structure of non-proteinogenic amino acids reveals how these molecules pack in a crystal lattice, influenced by intermolecular forces such as hydrogen bonding between the amino and carboxyl groups. researchgate.netias.ac.in

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity is critical for any chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their relative amounts. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.comscas.co.jp

For the analysis of this compound, a suitable CSP, such as one based on a polysaccharide, macrocyclic glycopeptide (like teicoplanin), or crown ether, would be selected. sigmaaldrich.comnih.govankara.edu.tr The mobile phase composition is then optimized to achieve baseline separation of the (2R)- and (2S)-enantiomers. rsc.org By comparing the peak area of the desired (2R)-enantiomer to the total area of both enantiomer peaks, the enantiomeric excess (e.e.) can be accurately calculated, confirming the compound's optical purity. cat-online.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering enhanced analytical performance for complex mixtures. springernature.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile compounds like amino acids. ijpsjournal.com In this technique, the compound is first separated from a mixture by HPLC (either chiral or achiral), and the eluent is directly introduced into a mass spectrometer. researchgate.net This allows for the simultaneous determination of the compound's retention time and its mass-to-charge ratio, providing a high degree of certainty in its identification and quantification, even in complex biological or chemical matrices. digitellinc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the polar amino and carboxyl functional groups to increase the compound's volatility. cat-online.com While adding a step to the sample preparation, GC-MS can offer excellent separation efficiency and detailed mass spectral information. researchgate.net

Computational and Theoretical Studies on 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape that governs the transitions between them.

Due to the presence of multiple rotatable bonds in the butanoic acid side chain and around the ether linkages of the dimethoxyphenyl group, this compound can adopt a multitude of conformations. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this conformational space.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 (anti) | 60 (gauche) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 1.25 |

| C | -60 (gauche) | 60 (gauche) | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The dihedral angles refer to key rotations in the butanoic acid backbone. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate properties that are crucial for its potential biological interactions.

Key electronic properties that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For dimethoxybenzene derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO distribution can vary.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with biological targets. The amino and carboxylic acid groups, as well as the oxygen atoms of the methoxy (B1213986) groups, are expected to be regions of negative potential.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the charge distribution and identify sites prone to electrostatic interactions.

Table 2: Calculated Electronic Properties for a Dimethoxyphenyl Analogue

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: Data is based on a representative dimethoxyphenyl-containing small molecule and serves as an example of typical values obtained from DFT calculations.

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be performed against various biological targets, such as enzymes or receptors, to predict its binding mode and affinity. The 3,4-dimethoxyphenyl moiety is a feature found in some compounds that interact with neural receptors.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. This can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound have been reported, one could be developed if a dataset of structurally similar compounds with measured biological activities were available.

The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule. For amino acid derivatives, descriptors can encode properties of the side chain and the backbone.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of dimethoxyphenyl analogues, a QSAR study might reveal that descriptors related to lipophilicity (logP) and electronic properties of the substituents on the phenyl ring are important for their biological activity.

Table 3: Example of Descriptors Used in a QSAR Model for Bioactivity

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Topological Polar Surface Area (TPSA) | Polarity | Negative |

| Molecular Weight | Size | No significant correlation |

| HOMO Energy | Electronic Property | Positive |

Note: This table illustrates the types of descriptors and their potential correlation with biological activity in a hypothetical QSAR model.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, for a molecule like this compound, a "reverse" virtual screening or target fishing approach could be used to identify potential biological targets.

This process involves docking the molecule against a large database of protein structures with known binding sites. The results are then ranked based on the predicted binding affinity, and the top-ranking proteins are identified as potential biological targets. This in silico target identification can provide valuable hypotheses for further experimental validation. Given the structural similarity of the 3,4-dimethoxyphenyl group to certain neurotransmitters, potential targets could include receptors and enzymes within the central nervous system.

Biosynthetic Pathways and Metabolic Research of 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid Analogues

Proposed Biosynthetic Routes in Natural Product Contexts

The biosynthesis of aromatic amino acids in plants and microorganisms universally originates from the shikimate pathway. researchgate.net This pathway generates chorismate, a crucial precursor for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.net It is plausible that the biosynthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid initiates from one of these primary aromatic amino acids, likely L-phenylalanine or L-tyrosine, followed by a series of enzymatic modifications.

A hypothetical biosynthetic pathway could commence with the hydroxylation of L-phenylalanine to form L-tyrosine. Subsequently, L-tyrosine could undergo further hydroxylation to yield L-DOPA (3,4-dihydroxy-L-phenylalanine). The two hydroxyl groups on the aromatic ring of L-DOPA are then likely substrates for sequential methylation reactions, catalyzed by O-methyltransferases (OMTs), to form the characteristic 3,4-dimethoxy substitution. This veratrole moiety is a common feature in many natural products.

The extension of the side chain from a three-carbon chain (as in phenylalanine and tyrosine) to a four-carbon butanoic acid structure is a key step. This could potentially occur through a pathway analogous to the biosynthesis of higher proteinogenic amino acids, such as the chain elongation pathway seen in the synthesis of leucine (B10760876) from valine, which involves a series of reactions catalyzed by enzymes like isomerases, dehydrogenases, and synthases. Alternatively, a pathway similar to that of homocysteine and homoserine biosynthesis, which involves the addition of a methylene (B1212753) group, could be involved. nih.gov

Below is a table outlining the proposed key enzymatic steps in the biosynthesis of this compound.

| Proposed Step | Precursor | Key Enzyme Class | Product |

| Aromatic Hydroxylation | L-Phenylalanine | Phenylalanine hydroxylase | L-Tyrosine |

| Aromatic Dihydroxylation | L-Tyrosine | Tyrosine hydroxylase/Polyphenol oxidase | L-DOPA |

| O-Methylation | L-DOPA | O-Methyltransferase (OMT) | 3,4-Dimethoxy-L-phenylalanine |

| Side-chain Elongation | 3,4-Dimethoxy-L-phenylalanine | Synthases, Isomerases, Dehydrogenases | This compound |

Enzymology of Biotransformation Pathways in Model Organisms

The biotransformation of aromatic compounds is extensively studied in various model organisms, particularly in bacteria, fungi, and plants. The enzymes involved in these pathways are often capable of acting on a range of substrates with similar structural motifs.

Key Enzyme Families in Biotransformation:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is renowned for its role in the oxidation of a vast array of substrates. In the context of this compound, CYPs could be involved in the initial hydroxylation of a precursor like L-phenylalanine. Furthermore, they can catalyze O-demethylation of the methoxy (B1213986) groups on the aromatic ring, a common metabolic fate for veratrole-containing compounds. researchgate.net

O-Methyltransferases (OMTs): These enzymes are crucial for the biosynthesis of the 3,4-dimethoxy moiety. They transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. The stepwise methylation of L-DOPA would be catalyzed by specific OMTs.

Aminotransferases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from an amino acid to a keto acid. nih.gov Aminotransferases are fundamental in the synthesis and degradation of amino acids and could play a role in the final step of biosynthesis by aminating a corresponding α-keto acid precursor.

Deaminases: Enzymes such as phenylalanine ammonia-lyase (PAL) and phenylalanine deaminase (PAD) catalyze the non-oxidative deamination of aromatic amino acids. oup.comnih.gov While this is a catabolic process, the reverse reaction, amination, is also mechanistically possible under certain conditions.

The table below summarizes the potential roles of these enzyme families in the biotransformation of this compound analogues.

| Enzyme Family | Potential Role | Substrate Analogue |

| Cytochrome P450s | Aromatic hydroxylation, O-demethylation | Phenylalanine, Veratryl alcohol |

| O-Methyltransferases | Methylation of hydroxyl groups | L-DOPA, Catechols |

| Aminotransferases | Transamination of α-keto acids | Phenylpyruvic acid |

| Deaminases | Deamination of amino acids | Phenylalanine |

Metabolite Identification and Characterization in Research Systems (non-clinical)

The metabolic fate of xenobiotics, including non-proteinogenic amino acids, is typically investigated in non-clinical research systems such as in vitro studies with liver microsomes or in vivo studies in animal models. eurofinsdiscovery.comnih.gov While direct metabolic data for this compound is not available, the metabolism of structurally related compounds provides insights into its likely biotransformation.

The veratrole moiety is a key target for metabolism. The degradation of veratryl alcohol, a secondary metabolite of some lignin-degrading fungi, has been studied and often involves oxidation and demethylation of the aromatic ring. nih.govresearchgate.net It is therefore anticipated that the metabolism of this compound would involve similar transformations.

Potential Metabolic Reactions:

O-Demethylation: The removal of one or both methyl groups from the 3,4-dimethoxy-phenyl group is a probable metabolic step, leading to hydroxylated metabolites. This reaction is commonly catalyzed by cytochrome P450 enzymes.

Hydroxylation: Additional hydroxyl groups could be introduced onto the aromatic ring, further increasing the polarity of the molecule for excretion.

Deamination and Oxidation of the Side Chain: The amino acid side chain can undergo deamination to form the corresponding α-keto acid. Subsequent oxidative decarboxylation could lead to a shorter carboxylic acid.

Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body. nih.gov

The following table presents a list of potential metabolites of this compound based on the metabolism of analogous compounds.

| Potential Metabolite | Metabolic Reaction |

| (2R)-2-amino-4-(3-hydroxy-4-methoxyphenyl)butanoic acid | O-Demethylation |

| (2R)-2-amino-4-(4-hydroxy-3-methoxyphenyl)butanoic acid | O-Demethylation |

| (2R)-2-amino-4-(3,4-dihydroxyphenyl)butanoic acid | Di-O-Demethylation |

| 2-oxo-4-(3,4-dimethoxyphenyl)butanoic acid | Deamination |

| 3-(3,4-dimethoxyphenyl)propanoic acid | Deamination and Oxidative Decarboxylation |

| Glucuronide and Sulfate Conjugates | Phase II Conjugation |

Academic Research Applications and Prospective Directions for 2r 2 Amino 4 3,4 Dimethoxyphenyl Butanoic Acid

Application as a Versatile Chiral Building Block in Organic Synthesis

The inherent chirality of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. The stereodefined amine and carboxylic acid functionalities serve as key handles for the construction of new stereocenters with high levels of control.

One of the primary applications in this area is in the synthesis of novel alkaloids and other natural product analogues. The dimethoxyphenyl moiety is a common structural motif in numerous biologically active natural products. By incorporating this compound, chemists can access enantiomerically enriched precursors for the total synthesis of these complex targets. The amino acid's backbone can be elaborated to form heterocyclic ring systems, while the side chain provides a pre-installed, functionalized aromatic unit.

Furthermore, this amino acid can be utilized as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amino and carboxyl groups can be readily modified to incorporate phosphine, amine, or other coordinating groups. The chirality of the amino acid backbone can induce asymmetry in metal complexes, leading to the development of novel catalysts for a variety of stereoselective transformations.

Development of Chemical Probes for Interrogating Biological Systems

The structural features of this compound also make it an attractive starting point for the design of chemical probes. These tools are essential for studying biological processes in living systems. The dimethoxyphenyl group, for instance, can be a key pharmacophore that mimics the binding of endogenous ligands to specific protein targets.

Moreover, the amino acid can be incorporated into peptide sequences to create probes for studying protein-protein interactions or enzyme activity. The non-proteinogenic nature of this compound can confer increased stability to these peptide probes against proteolytic degradation, a significant advantage for in vivo studies.

Utility as a Scaffold for Rational Drug Design and Optimization (preclinical, research-focused)

In the realm of preclinical drug discovery, this compound serves as a valuable scaffold for the rational design of new therapeutic agents. Its rigid, yet adaptable, structure provides a foundation upon which to build and optimize molecules with desired pharmacological properties.

The dimethoxyphenyl group is a known feature in many compounds with activity at various receptors and enzymes. By using this amino acid as a starting point, medicinal chemists can systematically explore the structure-activity relationships (SAR) of new compound libraries. The amino and carboxylic acid groups offer convenient points for diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

One area of focus is the development of novel peptide mimics, or peptidomimetics. By incorporating this compound into a peptide backbone, researchers can create molecules that mimic the structure of a natural peptide but with improved stability and oral bioavailability. This is a crucial strategy in the development of drugs that target peptide receptors.

Exploration of Novel Reactivities and Transformational Pathways

Beyond its direct application as a building block, the chemical reactivity of this compound is a subject of ongoing academic investigation. The interplay between the amino acid core and the electron-rich dimethoxyphenyl side chain can lead to novel and unexpected chemical transformations.

Researchers are exploring new methods for the selective functionalization of both the amino acid backbone and the aromatic ring. For example, the development of novel cyclization reactions involving the side chain could lead to the synthesis of unique heterocyclic scaffolds with potential biological activity.

Furthermore, the stereocenter of the amino acid can be used to direct the stereochemical outcome of reactions on the side chain. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis for the creation of multiple stereocenters in a single step. The investigation of these novel reactivities not only expands the synthetic utility of this compound but also contributes to a deeper understanding of fundamental principles in organic chemistry.

Emerging Research Areas and Uncharted Territories in its Chemical Space

The full potential of this compound is still being uncovered, with several emerging research areas promising exciting future developments. One such area is its use in the construction of conformationally constrained peptides. By incorporating this non-natural amino acid, researchers can induce specific secondary structures, such as turns or helices, in peptide chains. This can lead to peptides with enhanced biological activity and selectivity.

Another frontier is the application of this amino acid in the field of chemical biology for the development of probes to study post-translational modifications. The unique side chain could be designed to interact with specific enzymes involved in these processes, providing new tools to unravel complex biological pathways.

The exploration of this compound's utility in materials science, for example, in the creation of chiral polymers or self-assembling systems, remains a largely uncharted territory. The combination of its chirality and aromatic functionality could lead to the development of novel materials with interesting optical or electronic properties. As synthetic methodologies and our understanding of its chemical behavior continue to advance, this compound is poised to become an increasingly important tool in the arsenal (B13267) of academic researchers across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions using N-Boc-protected amino acids (e.g., (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid) with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) at 0°C, employing DCC (dicyclohexylcarbodiimide) as a coupling agent. Stereochemical integrity is maintained by using chiral auxiliaries or enantiomerically pure starting materials. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be used to confirm enantiomeric excess .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- HPLC : For purity assessment (≥95% recommended for research use).

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₇NO₅, theoretical mass: 267.11 g/mol).

- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) to validate the (2R) configuration .

Advanced Research Questions

Q. How can researchers assess the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Perform accelerated degradation studies by incubating the compound in buffers at pH 2–12 (e.g., HCl for acidic, phosphate for neutral, NaOH for basic conditions). Monitor racemization via chiral HPLC at timed intervals. Computational modeling (e.g., DFT calculations) can predict energy barriers for epimerization .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound in biological systems?

- Methodological Answer :

- Derivatization : Modify the methoxy groups (e.g., replace with halogens or hydroxyl groups) to evaluate electronic effects.

- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition or receptor binding).

- Computational Tools : Use molecular docking (AutoDock Vina) or QSAR models to correlate structural features with activity .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

- Methodological Answer :

- Purity Verification : Re-analyze samples via HPLC to rule out impurities.

- Solvent Effects : Test solubility in DMSO, water, or PBS with surfactants (e.g., Tween-80).

- Chiral Cross-Check : Confirm no racemization occurred during storage using CD spectroscopy .

Q. What are the best practices for derivatizing this compound to enhance its bioavailability without altering stereochemistry?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., tert-butyl esters) to improve membrane permeability.

- Protecting Groups : Use Boc (tert-butoxycarbonyl) for the amino group during functionalization.

- Analytical Validation : Monitor derivatization efficiency via LC-MS and confirm stereochemical retention with chiral HPLC .

Key Research Challenges

- Stereochemical Lability : The (2R) configuration may racemize under basic conditions, requiring stringent pH control during biological assays .

- Bioactivity Optimization : Balancing hydrophilicity (from the carboxylic acid) and lipophilicity (from the dimethoxyphenyl group) is critical for membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.